molecular formula C11H11N3O B2884185 2-(4-Methoxyphenyl)pyrimidin-5-amine CAS No. 84609-98-3

2-(4-Methoxyphenyl)pyrimidin-5-amine

Cat. No.: B2884185
CAS No.: 84609-98-3
M. Wt: 201.229
InChI Key: DUUYDYDVLURWPW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds with significant pharmacological properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidin-5-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters more precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in halogenated derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)pyrimidin-5-amine include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group and the amine group at the 5-position of the pyrimidine ring can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUYDYDVLURWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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